

2'-Methoxy-5'-nitrobenzamil analytical chemistry reagent

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 2'-Methoxy-5'-nitrobenzamil

CAS No.: 122341-74-6

Cat. No.: S587044

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Chemical Identification and Properties

The table below summarizes the key identification data and theoretical properties for **2'-Methoxy-5'-nitrobenzamil** available from chemical databases.

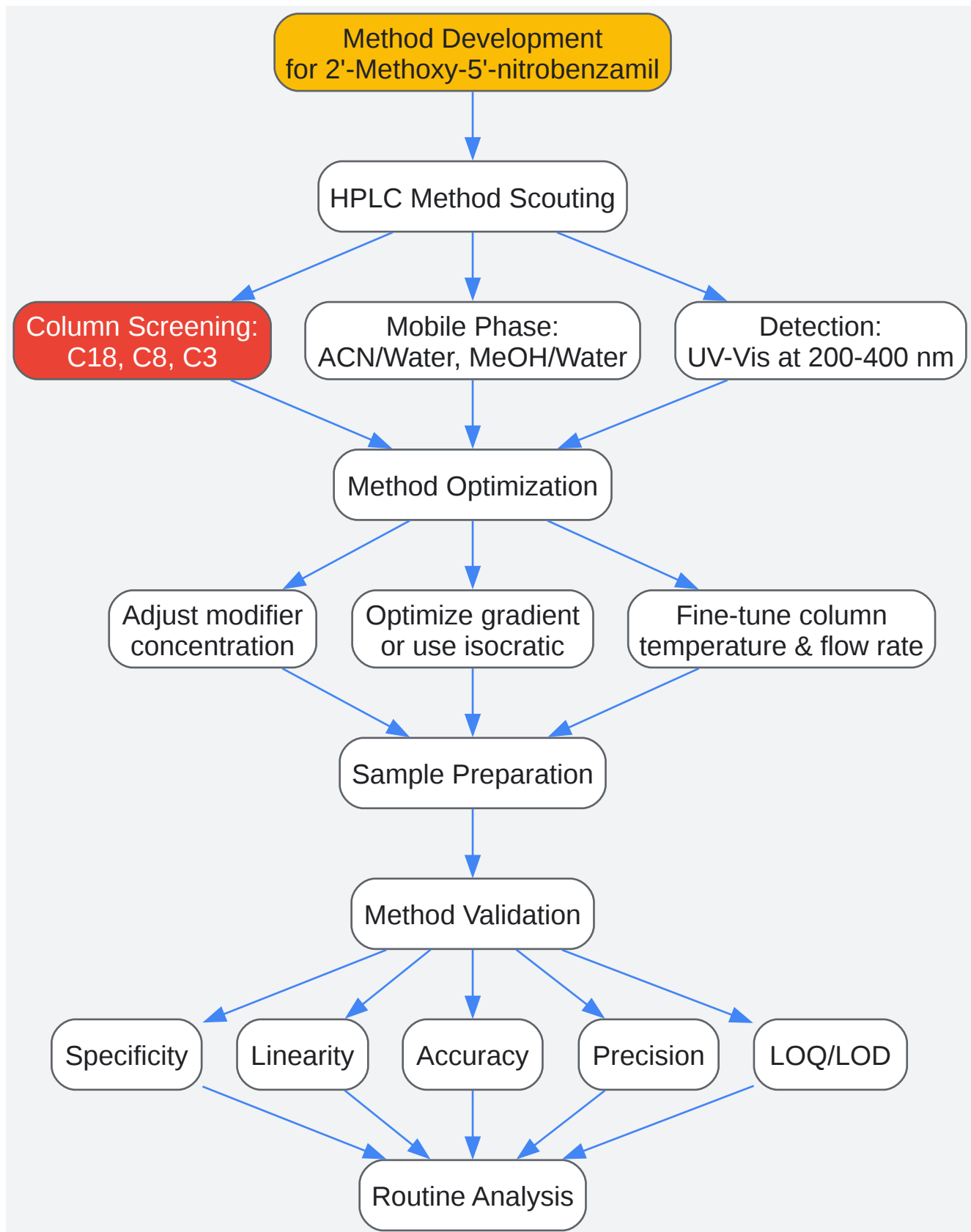
Property	Value / Description
CAS Registry Number	122341-74-6 [1] [2]
IUPAC Name	3,5-Diamino-6-chloro-N-[amino-[(2-methoxy-5-nitrophenyl)methylimino]methyl]-2-pyrazinecarboxamide [1]
Molecular Formula	C ₁₄ H ₁₅ ClN ₈ O ₄ [1]
Molecular Weight	394.78 g/mol [1]
Synonyms	MN-benzamil [2]

Property	Value / Description
MeSH Classification	Amiloride analog and derivative [2]
Theoretical Density	1.734 g/cm ³ (Calculated) [1]
SMILES	<chem>C1=C([N+](=O)C=CC(=C1CN=C(NC(=O)C2=C(N=C(N)C(=N2)Cl)N)N)OC</chem> [1]
InChI Key	FUWFKBHKVULDCP-UHFFFAOYSA-N [1]

Proposed Analytical Workflow

As specific analytical protocols for **2'-Methoxy-5'-nitrobenzamil** are not published, the following workflow outlines a general approach for method development based on established practices for similar compounds. The core of this strategy is a reversed-phase High-Performance Liquid Chromatography (HPLC) method, which is highly applicable for the analysis of complex organic molecules in drug development [3] [4].

The following diagram maps out the logical workflow for developing and validating an analytical method for this compound:



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Detailed Methodological Guidance

• HPLC Method Scouting

- **Column Selection:** Begin with a common **C18 column** (e.g., 150 mm x 3.0 mm, 3 μ m) [3]. If separation is inadequate, test other stationary phases like C8 or C3 to alter selectivity, as the hydrocarbon chain length influences analyte retention and separation [4].
- **Mobile Phase:** Use a binary system. A recommended starting point is a mixture of **Water (with 0.1% Trifluoroacetic Acid (TFA)) and Acetonitrile (with 0.1% TFA)** [3]. TFA acts as an ion-pairing agent to improve peak shape. Methanol can be swapped for acetonitrile to change separation selectivity, as the different modifiers interact uniquely with the stationary phase and analyte [4].
- **Detection:** Employ a **UV-Vis detector**. Due to the nitro-aromatic structure, the compound will have strong UV absorption. Initial wavelength scans between 200 nm and 400 nm are necessary to determine the maximum absorbance [3].

• Sample Preparation

- **Stock Solution:** Prepare a stock solution at a high concentration (e.g., 1-10 mg/mL). Given the compound's properties, **70% ethanol** is a suitable solvent based on its use for similar nitro-aromatics [3].
- **Calibration Standards:** Serially dilute the stock solution with an appropriate solvent (e.g., 50% methanol) to create a calibration curve. A linear range of **0.5 to 50 μ g/mL** is a practical starting point, following validation guidelines for bio-sampling methods [3].

- **Method Validation** Once a preliminary method is established, it must be validated. The following table outlines the key parameters based on regulatory guidelines [3]:

Validation Parameter	Experimental Procedure & Acceptance Criteria
Specificity	Verify that the analyte peak is well-resolved from any potential impurities or solvent peaks.
Linearity	Analyze at least 5 concentration levels. A correlation coefficient (r^2) of ≥ 0.999 is typically expected [3].
Accuracy	Spike known amounts of the analyte into a control matrix. Recovery should be within 90-110% [3].

Validation Parameter	Experimental Procedure & Acceptance Criteria
Precision	Measure repeatability (intra-day) and intermediate precision (inter-day). Relative Standard Deviation (RSD) should be < 10% [3].
Limit of Quantification (LOQ)	The lowest concentration that can be quantified with acceptable accuracy and precision. An RSD < 20% and signal-to-noise ratio >10 are common criteria [3].

Safety and Handling Notes

- **General Caution:** While specific hazard data for **2'-Methoxy-5'-nitrobenzamil** is not available, it is structurally related to Nitrobenzene, a compound known to be toxic upon exposure, damaging to organs, and a suspected carcinogen [5].
- **Prudent Practices:** Handle the compound with care, wearing appropriate personal protective equipment (PPE) including gloves and safety glasses. Avoid creating dust or aerosols. Conduct all procedures in a well-ventilated fume hood.

Research Context and Further Directions

2'-Methoxy-5'-nitrobenzamil is recognized in scientific literature as **MN-benzamil** and is classified as an analog of the potassium-sparing diuretic drug **Amiloride** [2]. This suggests its potential application in physiological research, particularly in studying ion channels and transporters.

To move forward with experimental work, you may need to:

- **Consult Specialized Databases:** Access commercial chemical supplier portals or pharmaceutical patent literature for non-public technical data.
- **Adapt from Related Compounds:** Use established protocols for Amiloride or other nitro-aromatic benzamide derivatives as a starting point, as some nitro benzamide derivatives have been evaluated for anti-inflammatory activity [6].
- **Empirical Optimization:** Be prepared to experimentally optimize the proposed HPLC method (e.g., mobile phase ratio, gradient profile, temperature) to achieve optimal separation for your specific sample.

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References

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